Myo-inosamine is primarily sourced from the enzymatic conversion of myo-inositol through various biochemical pathways. It has been identified as an intermediate in the biosynthesis of several natural products, including antibiotics like spectinomycin and hygromycin A . The transformation involves specific enzymes that catalyze the oxidation and transamination processes, leading to the formation of myo-inosamine from myo-inositol .
Myo-inosamine belongs to the class of aminocyclitols, which are cyclic sugar alcohol derivatives containing amino groups. It is classified under carbohydrates and more specifically as an amino sugar due to the presence of an amine group in its structure.
The synthesis of myo-inosamine can be achieved through various chemical and enzymatic methods. One notable approach involves the oxidation of myo-inositol, followed by transamination reactions:
Myo-inosamine has a molecular formula of CHNO. Its structure features a six-membered ring with hydroxyl groups and an amino group attached, contributing to its properties as an amino sugar.
Myo-inosamine participates in several biochemical reactions, particularly in the context of antibiotic biosynthesis:
The enzymatic pathways are crucial for understanding how myo-inosamine is produced in microbial systems, which can be harnessed for biotechnological applications in antibiotic production.
The mechanism by which myo-inosamine exerts its effects primarily involves its role as a building block for aminoglycoside antibiotics. These antibiotics function by binding to bacterial ribosomes, inhibiting protein synthesis and ultimately leading to bacterial cell death.
Research indicates that the structural integrity provided by myo-inosamine is essential for the efficacy of these antibiotics against various bacterial strains .
Myo-inosamine has significant applications in scientific research and pharmaceutical development:
Myo-inosamine (1-amino-1-deoxy-myo-inositol) belongs to the aminocyclitol family, characterized by a six-membered carbocyclic ring with amino and hydroxyl substituents. Its core structure retains the myo-inositol backbone where one equatorial hydroxyl group (typically at C-1) is replaced by an amino group (-NH₂). This substitution occurs with retention of the parent cyclitol’s chair conformation, minimizing ring strain. The amino group occupies an equatorial position in the lowest-energy conformation, enhancing molecular stability while enabling hydrogen bonding [4] [9].
The stereochemistry of myo-inosamine is defined by five equatorial hydroxyl groups and one axial substituent in the chair conformation. For 1-amino-deoxy-myo-inositol, C1 bears the amino group equatorially, while C2 typically adopts an axial hydroxyl orientation. This arrangement creates a cis-1,2-diaxial interaction between the C2 hydroxyl and adjacent hydrogens, contributing to minor ring distortions. X-ray crystallographic studies of related aminocyclitols (e.g., streptamine) confirm bond angles of 109.5° ± 2° and C-C bond lengths averaging 1.54 Å, consistent with cyclohexane-derived systems [1] [9].
Carbon Position | Substituent | Orientation | Role in Reactivity |
---|---|---|---|
C1 | -NH₂ | Equatorial | Nucleophilic reactions |
C2 | -OH | Axial | Hydrogen bonding |
C3 | -OH | Equatorial | Metal chelation |
C4 | -OH | Equatorial | Phosphorylation site |
C5 | -OH | Equatorial | Derivative formation |
C6 | -OH | Equatorial | Glycosylation site |
Myo-inosamine exhibits distinct biochemical properties compared to its precursor myo-inositol and stereoisomers:
Cyclitol | C1 Substituent | C2 Orientation | Amino Group pKa | Biological Role |
---|---|---|---|---|
Myo-inosamine | -NH₂ (eq) | -OH (ax) | ~8.5 | Antibiotic precursor |
Scyllo-inosamine | -NH₂ (ax) | -OH (eq) | ~9.0 | Rhizopine metabolism |
myo-Inositol | -OH (eq) | -OH (ax) | N/A | Second messenger precursor |
D-chiro-Inositol | -OH (eq) | -OH (eq) | N/A | Insulin signaling mediation |
Selective derivatization of myo-inosamine exploits the differential reactivity of its amino versus hydroxyl groups:
In antibiotic biosynthesis, myo-inositol undergoes enzymatic amination at C1 via NAD⁺-dependent dehydrogenation to myo-inosose, followed by PLP-dependent transamination to yield myo-inosamine. This precursor is further modified to 2-deoxystreptamine in neomycin via deoxygenation and epimerization [5].
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict three dominant conformers of myo-inosamine in solution:
Molecular dynamics simulations in explicit water reveal:
Conformer | Relative Energy (kcal/mol) | Intramolecular H-Bonds | SASA (Ų) | Dominant Solvent Interaction |
---|---|---|---|---|
Chair | 0.0 | N1-H⋯O4, O2-H⋯O5 | 385 | Amino group hydration |
Twist-Boat | +1.8 | O2-H⋯N1, O3-H⋯O6 | 402 | Disrupted hydration shell |
Half-Chair | +3.5 | None | 378 | Van der Waals interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7